Tenofovir Disoproxil Isopropoxycarbonyl

Vue d'ensemble

Description

Tenofovir Disoproxil Isopropoxycarbonyl is a variant of Tenofovir, which is one of the newer, more tolerable, nucleotide reverse transcriptase inhibitors on the market . It is a mainstay of many antiretroviral therapy combinations and is used in the treatment of HIV and hepatitis B .

Synthesis Analysis

This compound is synthesized from Tenofovir Disoproxil Fumarate (TDF). The TD free base is first obtained in an oil form, and is then synthesized into TDF crystal . The TD free base solid was produced by means of drowning-out crystallization .

Molecular Structure Analysis

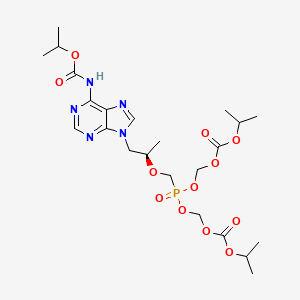

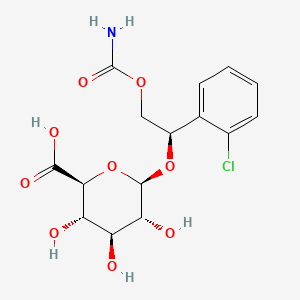

The molecular formula of this compound is C23H36N5O12P . The molecular weight is 605.5 g/mol . The structure of this compound was determined using single crystal X-ray diffraction .

Physical and Chemical Properties Analysis

This compound is a white, off-white powder . It has a molecular weight of 605.5 g/mol . The compound is not easily ionized and comprises neutral hydrophobic molecules .

Applications De Recherche Scientifique

Médicament antirétroviral pour le traitement du VIH

Tenofovir Disoproxil Fumarate (TDF), une forme co-cristalline du prod médicament tenofovir avec l'acide fumarique, est particulièrement utilisée comme médicament antirétroviral pour le traitement du VIH . Il agit comme un inhibiteur nucléosidique de la transcriptase inverse qui bloque la fonction de l'enzyme transcriptase inverse pour contrôler la charge virale chez les personnes infectées par le VIH .

Traitement de l'hépatite B

En plus de son utilisation dans le traitement du VIH, le TDF est également utilisé pour traiter l'hépatite B chronique . Cela élargit son application dans le domaine des traitements antiviraux.

Enquête pour le traitement du SRAS-CoV-2

Des études récentes ont étudié l'efficacité du TDF sur la charge virale nasopharyngée du SRAS-CoV-2 en association avec l'emtricitabine . Cela suggère des applications potentielles dans le traitement du COVID-19.

Études de stabilité

Le TDF est soumis principalement à des conditions de dégradation forcée thermique et autres prescrites par l'ICH, et ses divers produits de dégradation sont identifiés . Ceci est crucial pour comprendre la stabilité du médicament dans différentes conditions.

Identification des produits de dégradation

Lors de la dégradation thermique à 60 °C pendant 8 heures, cinq dégradants différents (à savoir DP-1 à DP-5) du TDF sont isolés, et leurs structures sont confirmées sans ambiguïté à l'aide de techniques analytiques et spectroscopiques avancées

Mécanisme D'action

Target of Action

Tenofovir Disoproxil Isopropoxycarbonyl, also known as Tenofovir Disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus .

Mode of Action

Upon oral administration, Tenofovir Disoproxil is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active form, tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination .

Biochemical Pathways

Tenofovir Disoproxil primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action effectively reduces the viral load in HIV-infected individuals .

Pharmacokinetics

Tenofovir Disoproxil exhibits an average renal clearance of approximately 160 ml/h/kg, which is in excess of the glomerular filtration rate . This indicates that the drug is primarily eliminated through the kidneys. The recommended oral dosage of Tenofovir Disoproxil in adults is 300 mg/day . Dose adjustments are necessary for patients with significant renal impairment . No dosage adjustment is necessary in patients with liver disease .

Result of Action

The inhibition of the HIV-1 reverse transcriptase enzyme by Tenofovir Disoproxil results in a decrease in the viral load in HIV-infected individuals . This leads to a reduction in the progression of the disease and an improvement in the patient’s immune function .

Action Environment

Environmental factors such as temperature can influence the stability of Tenofovir Disoproxil . For instance, thermal degradation at 60°C for 8 hours can lead to the formation of different degradants . These degradants can potentially impact the stability of Tenofovir Disoproxil via different pathways . Therefore, proper storage conditions are essential to maintain the efficacy and stability of the drug .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tenofovir Disoproxil Isopropoxycarbonyl, like Tenofovir Disoproxil, acts as a nucleotide reverse transcriptase inhibitor . This means it blocks the function of the enzyme reverse transcriptase, which is crucial for the replication of HIV . Upon oral administration, it is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .

Cellular Effects

This compound, through its active form tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase . This has a profound effect on various types of cells, particularly immune cells that are the primary targets of HIV. By inhibiting the replication of the virus, it helps control the viral load in HIV-infected people .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to tenofovir and then to tenofovir diphosphate, the active form . Tenofovir diphosphate acts as a chain terminator, inhibiting the action of the enzyme reverse transcriptase, which is essential for the replication of HIV .

Temporal Effects in Laboratory Settings

This compound, like Tenofovir Disoproxil, is subjected to degradation under various stress conditions . For instance, upon thermal degradation at 60°C for 8 hours, different degradation products are identified . These degradation products can potentially impact the stability of the drug .

Dosage Effects in Animal Models

For instance, in pediatric patients 2 years or older, the dosage is based on body weight .

Metabolic Pathways

Upon oral administration, this compound is likely metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .

Transport and Distribution

This compound is absorbed and converted to its active form, tenofovir, a process that is limited by intestinal transport (P-glycoprotein), and intestinal degradation (carboxylesterase) .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that its active form, tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase , it is likely that it localizes where this enzyme is found, which is in the cytoplasm of the cell where viral replication occurs.

Propriétés

IUPAC Name |

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGIZKCGVNNKM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858428 | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244022-54-5 | |

| Record name | (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)